molecular formula C19H30N4S B14342075 2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide

2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide

Cat. No.: B14342075
M. Wt: 346.5 g/mol
InChI Key: RHIRKHKXAMLAIB-UHFFFAOYSA-N
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Description

2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with ethyl chloroacetate to form an intermediate, which is then reacted with phenylpiperidine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
  • N-[2-(4-Methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine
  • Olanzapine N-oxide
  • 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]diazepine

Uniqueness

Compared to similar compounds, 2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with receptors, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H30N4S

Molecular Weight

346.5 g/mol

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide

InChI

InChI=1S/C19H30N4S/c1-21-13-15-22(16-14-21)12-10-18-9-5-6-11-23(18)19(24)20-17-7-3-2-4-8-17/h2-4,7-8,18H,5-6,9-16H2,1H3,(H,20,24)

InChI Key

RHIRKHKXAMLAIB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC2CCCCN2C(=S)NC3=CC=CC=C3

Origin of Product

United States

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